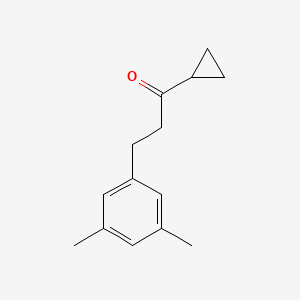

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone

CAS No.: 898781-25-4

Cat. No.: VC7817153

Molecular Formula: C14H18O

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898781-25-4 |

|---|---|

| Molecular Formula | C14H18O |

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | 1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)3-6-14(15)13-4-5-13/h7-9,13H,3-6H2,1-2H3 |

| Standard InChI Key | PPWXFIUFJGYPLY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)CCC(=O)C2CC2)C |

| Canonical SMILES | CC1=CC(=CC(=C1)CCC(=O)C2CC2)C |

Introduction

Key Findings

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone (CAS 898781-25-4) is a cyclopropane-containing aromatic ketone with a molecular formula of and a molecular weight of 202.29 g/mol. This compound features a cyclopropyl group attached to a ketone moiety, which is further linked to a 3,5-dimethylphenyl-substituted ethyl chain. Its synthesis often involves [3 + 3] cyclization strategies or continuous-flow methodologies, with applications in organic synthesis and potential pharmaceutical intermediates. Key physical properties include a density of 1.041 g/cm³, a boiling point of 308.5°C, and a flash point of 129.1°C .

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound is 1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one. Its structure consists of:

-

A cyclopropane ring bonded to a carbonyl group ().

-

A propyl chain bridging the carbonyl carbon to a 3,5-dimethylphenyl group.

The cyclopropane ring introduces significant steric strain, influencing reactivity and stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 898781-25-4 | |

| Molecular Formula | ||

| Molecular Weight | 202.29 g/mol | |

| Density | 1.041 g/cm³ | |

| Boiling Point | 308.5°C | |

| Flash Point | 129.1°C | |

| HS Code | 2914399090 (Aromatic ketones) |

Synthesis and Manufacturing

[3 + 3] Cyclization Strategies

A base-mediated [3 + 3] annulation reaction between 1,3-dianionic ketones and 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been employed to synthesize cyclopropyl-functionalized phenols and related ketones. For example:

-

Deprotonation: Ketones are deprotonated using strong bases (e.g., NaH) to form 1,3-dianions.

-

Michael Addition: The dianion attacks ketene dithioacetals, followed by elimination of methylthio groups.

-

Cyclization: Aromatization under basic conditions yields the cyclopropane-containing product .

Table 2: Representative Synthetic Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| [3 + 3] Annulation | NaH, DMF, 50°C | 72 | |

| Continuous-Flow Synthesis | AR-35 resin, THF, 0.1 M | 85 |

Continuous-Flow Synthesis

A scalable approach utilizes arylthiols and cyclopropane carbonyl precursors in a continuous-flow system packed with acidic resin (AR-35). This method reduces reaction time to minutes and improves yields (up to 85%) .

Reactivity and Functionalization

Catalytic Cycloadditions

Cyclopropyl ketones participate in samarium(II)-catalyzed [3 + 2] cycloadditions with alkynes or alkenes. For example:

-

SmI₂ Catalysis: Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone reacts with phenylacetylene to form cyclopentene derivatives via radical intermediates .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under acidic or oxidative conditions. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume